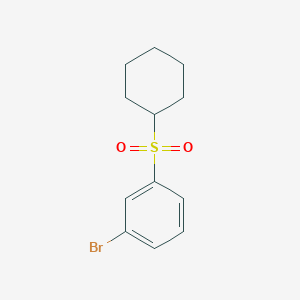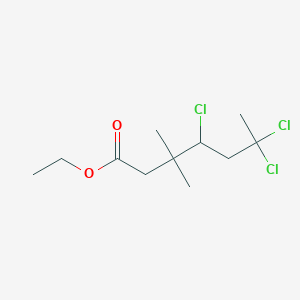
1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene: is an organic compound characterized by the presence of a fluorine atom attached to the para position of the benzene ring, along with an isocyanate group attached to an alpha,alpha-dimethylbenzyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene typically involves the reaction of p-Fluoro-alpha,alpha-dimethylbenzylamine with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is maintained at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The use of phosgene gas is carefully monitored due to its toxic nature. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.
Polymerization Reactions: It can also undergo polymerization reactions to form polyurethanes when reacted with diols or polyols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Tertiary amines or metal catalysts like tin compounds.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent unwanted side reactions.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with diols or polyols.
Aplicaciones Científicas De Investigación
Chemistry: 1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound is used to modify proteins and peptides through the formation of stable urea linkages. It is also explored for its potential use in drug delivery systems due to its ability to form stable conjugates with biomolecules.
Industry: In the industrial sector, this compound is used in the production of polyurethanes, which are widely used in the manufacture of foams, coatings, adhesives, and elastomers. Its unique properties contribute to the enhanced performance of these materials.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene involves the nucleophilic attack on the isocyanate group by various nucleophiles. This leads to the formation of stable urea or carbamate linkages. The molecular targets include amine or hydroxyl groups present in the reacting molecules. The pathways involved are typically addition or substitution reactions, depending on the nature of the nucleophile.
Comparación Con Compuestos Similares
- p-Fluorobenzyl isocyanate
- alpha,alpha-Dimethylbenzyl isocyanate
- p-Chloro-alpha,alpha-dimethylbenzyl isocyanate
Comparison: 1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene is unique due to the presence of both the fluorine atom and the alpha,alpha-dimethylbenzyl group. The fluorine atom enhances the compound’s reactivity and stability, while the alpha,alpha-dimethylbenzyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. Compared to its analogs, this compound exhibits distinct reactivity patterns and is preferred in specific synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H10FNO |
|---|---|
Peso molecular |
179.19 g/mol |
Nombre IUPAC |
1-fluoro-4-(2-isocyanatopropan-2-yl)benzene |
InChI |
InChI=1S/C10H10FNO/c1-10(2,12-7-13)8-3-5-9(11)6-4-8/h3-6H,1-2H3 |
Clave InChI |
LXGDTRVROSWZMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)F)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[(4-Methoxyphenyl)thio]phenyl]ethylamine](/img/structure/B8588777.png)


![1-{4-[(Pyridin-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B8588791.png)
![(S)-Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B8588795.png)
![3,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B8588796.png)



![Benzo[b]thiophene-4-acetaldehyde](/img/structure/B8588829.png)


